prop-2-yn-1-yl N,N'-bis(phenylcarbonyl)carbamimidothioate
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Overview
Description
Prop-2-ynyl N,N/'-dibenzoylcarbamimidothioate is a synthetic organic compound characterized by its unique chemical structure, which includes a prop-2-ynyl group and a dibenzoylcarbamimidothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-ynyl N,N/'-dibenzoylcarbamimidothioate typically involves the reaction of propargyl bromide with dibenzoylcarbamimidothioate under specific conditions. One common method includes the use of a base such as potassium carbonate (K₂CO₃) in an aprotic solvent like acetone. The reaction is carried out at room temperature, and the product is purified through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reactant concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Prop-2-ynyl N,N/'-dibenzoylcarbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the prop-2-ynyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Prop-2-ynyl N,N/'-dibenzoylcarbamimidothioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Prop-2-ynyl N,N/'-dibenzoylcarbamimidothioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a modulator of signaling pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Prop-2-ynylsulfonium Salts: These compounds share the prop-2-ynyl group and are used in similar chemical reactions.
N-alkyl-N-(prop-2-yn-1-yl)anilines: These compounds have similar structural features and are studied for their biological activities.
Uniqueness
Prop-2-ynyl N,N/'-dibenzoylcarbamimidothioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C18H14N2O2S |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
prop-2-ynyl N,N'-dibenzoylcarbamimidothioate |
InChI |
InChI=1S/C18H14N2O2S/c1-2-13-23-18(19-16(21)14-9-5-3-6-10-14)20-17(22)15-11-7-4-8-12-15/h1,3-12H,13H2,(H,19,20,21,22) |
InChI Key |
NLWRUZNCKYKMBY-UHFFFAOYSA-N |
Canonical SMILES |
C#CCSC(=NC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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